molecular formula C9H14ClNO4S B13444293 N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine

N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine

Cat. No.: B13444293
M. Wt: 267.73 g/mol
InChI Key: DQNHQCRVEKCUQB-JAMMHHFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” is a synthetic organic compound that belongs to the class of cysteine derivatives This compound is characterized by the presence of an acetyl group, a chloro-substituted hydroxybutenyl group, and the amino acid L-cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” typically involves the following steps:

    Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride to form N-acetyl-L-cysteine.

    Chlorination and Hydroxylation: The N-acetyl-L-cysteine is then subjected to chlorination and hydroxylation reactions to introduce the 3-chloro-2-hydroxy-3-buten-1-yl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

“N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

“N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Modulating enzyme activity through covalent or non-covalent interactions.

    Interacting with receptors: Affecting signal transduction pathways.

    Participating in redox reactions: Influencing cellular redox balance and oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A precursor in the synthesis of the target compound, known for its antioxidant properties.

    S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine: Lacks the acetyl group but shares the chloro-hydroxybutenyl moiety.

    N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: Similar structure with a different substituent on the sulfur atom.

Uniqueness

“N-Acetyl-S-(3-chloro-2-hydroxy-3-buten-1-yl)-L-cysteine” is unique due to the presence of both the acetyl group and the chloro-hydroxybutenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14ClNO4S

Molecular Weight

267.73 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3-chloro-2-hydroxybut-3-enyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H14ClNO4S/c1-5(10)8(13)4-16-3-7(9(14)15)11-6(2)12/h7-8,13H,1,3-4H2,2H3,(H,11,12)(H,14,15)/t7-,8?/m0/s1

InChI Key

DQNHQCRVEKCUQB-JAMMHHFISA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCC(C(=C)Cl)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSCC(C(=C)Cl)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.